Cas no 876875-48-8 (N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide)

N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide is a synthetic furan-based carboxamide derivative with potential applications in medicinal chemistry and material science. Its structure incorporates a methoxyphenyl and a nitrophenyl moiety, which may contribute to its reactivity and binding properties. The compound's furan core and substituted aromatic groups suggest utility as an intermediate in the synthesis of bioactive molecules or functional materials. Its nitro group offers opportunities for further chemical modifications, such as reduction to amines or participation in coupling reactions. The methoxy substituent may enhance solubility and influence electronic properties, making it a versatile building block for research applications.
N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide structure
876875-48-8 structure
Product Name:N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
CAS No:876875-48-8
MF:C19H16N2O5
MW:352.340744972229
CID:5438682
Update Time:2025-05-25

N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
    • Inchi: 1S/C19H16N2O5/c1-12-17(19(22)20-14-6-8-16(25-2)9-7-14)11-18(26-12)13-4-3-5-15(10-13)21(23)24/h3-11H,1-2H3,(H,20,22)
    • InChI Key: PZLOMMDPNHMMFZ-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC([N+]([O-])=O)=C2)=CC(C(NC2=CC=C(OC)C=C2)=O)=C1C

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Additional information on N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

Introduction to N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide (CAS No. 876875-48-8)

N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 876875-48-8, represents a unique molecular structure that combines several functional groups, making it a promising candidate for various applications in medicinal chemistry and drug development.

The molecular framework of N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) incorporates a furan core, which is known for its biological activity and versatility in synthetic chemistry. The presence of a 4-methoxyphenyl group enhances the compound's solubility and metabolic stability, while the 2-methyl and 5-(3-nitrophenyl) substituents contribute to its complex pharmacophoric properties. These features make the compound an intriguing subject for further investigation into its potential therapeutic effects.

In recent years, there has been a growing interest in furan-based derivatives due to their demonstrated efficacy in various pharmacological contexts. The furan ring, with its electron-deficient nature, can interact with biological targets in multiple ways, including hydrogen bonding and π-stacking interactions. This versatility has led to the exploration of furan derivatives in the development of novel drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

The specific combination of functional groups in N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) suggests potential applications in modulating enzyme activity and receptor binding. For instance, the nitro group in the 5-(3-nitrophenyl) moiety can influence electronic properties, affecting interactions with biological targets. Additionally, the methoxy group on the 4-methoxyphenyl ring can enhance lipophilicity, which is often crucial for drug absorption and distribution.

Recent studies have highlighted the importance of optimizing molecular structure to improve drug-like properties. Computational modeling and high-throughput screening have been instrumental in identifying promising candidates like N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide). These approaches have enabled researchers to predict binding affinities and metabolic stability, facilitating the design of more effective therapeutic agents.

The synthesis of N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework efficiently. These methods not only enhance synthetic efficiency but also allow for greater control over regioselectivity and stereochemistry.

In the context of drug development, N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) represents a valuable scaffold for exploring novel therapeutic strategies. Its unique structural features offer opportunities for designing compounds with enhanced pharmacological activity and reduced side effects. Furthermore, its potential to interact with multiple biological targets makes it a versatile tool for investigating complex disease mechanisms.

The future direction of research on N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) may include exploring its derivatives to fine-tune specific pharmacological properties. By modifying substituents or introducing new functional groups, researchers can develop a library of compounds with tailored characteristics for targeted therapies. This approach aligns with the broader trend in pharmaceutical innovation toward personalized medicine and precision treatment.

In conclusion, N-(4-methoxyphenyl-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide) (CAS No. 876875-48-8) is a structurally fascinating compound with significant potential in medicinal chemistry and drug development. Its unique combination of functional groups and demonstrated biological activity make it a compelling candidate for further investigation. As research continues to uncover new applications for furan-based derivatives, compounds like this one are likely to play a crucial role in advancing therapeutic strategies across multiple disease areas.

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